Pyrazolesulfonylurea derivatives

,

Japan,

,

,

2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

Product Name, component content, use to

2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | E926998-100mg |

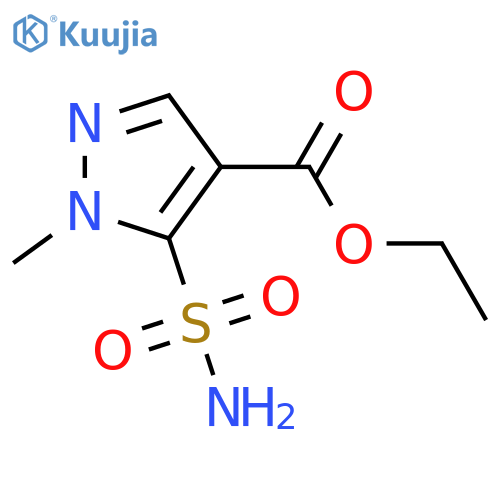

4-Ethyl-1H-pyrazole-5-sulfonamide Acetate |

88398-81-6 | 100mg |

$ 95.00 | 2022-06-05 | ||

| abcr | AB336219-100mg |

Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate |

88398-81-6 | 100mg |

€105.60 | 2023-09-06 | ||

| 1PlusChem | 1P00IFJO-10g |

1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, ethyl ester |

88398-81-6 | 98% | 10g |

$589.00 | 2025-02-28 | |

| A2B Chem LLC | AI59156-5g |

1-Methyl-4-ethyl formate-5-pyrazole sulfonamide |

88398-81-6 | 98% | 5g |

$374.00 | 2024-04-19 | |

| 1PlusChem | 1P00IFJO-250mg |

1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, ethyl ester |

88398-81-6 | 98% | 250mg |

$72.00 | 2025-02-28 | |

| A2B Chem LLC | AI59156-1g |

1-Methyl-4-ethyl formate-5-pyrazole sulfonamide |

88398-81-6 | 98% | 1g |

$142.00 | 2024-04-19 | |

| A2B Chem LLC | AI59156-250mg |

1-Methyl-4-ethyl formate-5-pyrazole sulfonamide |

88398-81-6 | 98% | 250mg |

$63.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747351-10mg |

Ethyl 1-methyl-5-sulfamoyl-1h-pyrazole-4-carboxylate |

88398-81-6 | 98% | 10mg |

¥416.00 | 2024-04-27 | |

| abcr | AB336219-1 g |

Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate |

88398-81-6 | 1g |

€458.70 | 2023-04-26 | ||

| abcr | AB336219-250 mg |

Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate |

88398-81-6 | 250mg |

€202.80 | 2023-04-26 |